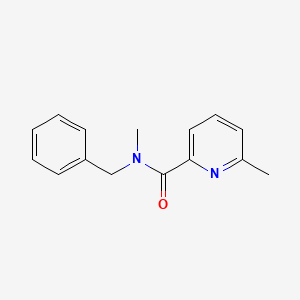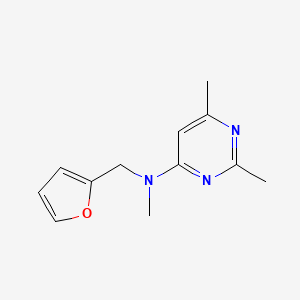![molecular formula C13H23N3O3 B7508606 Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate, commonly known as MPAC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPAC is a piperazine derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of MPAC is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. MPAC has been shown to interact with the GABAergic system, which is involved in the regulation of anxiety and pain. It has also been shown to interact with the opioid system, which is involved in the regulation of pain and reward.
Biochemical and Physiological Effects:
MPAC has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, increase the activity of the GABAergic system, and modulate the activity of the opioid system. MPAC has also been shown to have anxiolytic effects, reducing anxiety and promoting relaxation.
実験室実験の利点と制限
MPAC has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to possess a wide range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, MPAC also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for research on MPAC. One potential avenue is the development of new drugs based on the structure of MPAC. Another potential direction is the investigation of the potential therapeutic applications of MPAC in the treatment of various diseases such as arthritis, chronic pain, and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of MPAC and its potential side effects.
Conclusion:
In conclusion, MPAC is a promising compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It possesses a wide range of biochemical and physiological effects and has several advantages for use in lab experiments. However, further research is needed to fully understand the mechanism of action of MPAC and its potential side effects.
合成法
The synthesis of MPAC involves the reaction of piperazine with piperidine-1-carbonyl chloride and methyl 2-chloroacetate. The resulting product is then purified through crystallization or chromatography to obtain the final compound. The synthesis of MPAC is a complex process that requires specialized equipment and expertise.
科学的研究の応用
MPAC has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various diseases such as arthritis, chronic pain, and anxiety disorders.
特性
IUPAC Name |
methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-19-12(17)11-14-7-9-16(10-8-14)13(18)15-5-3-2-4-6-15/h2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOWLVFMYSVHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)
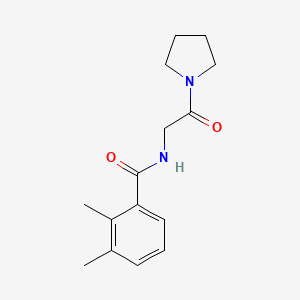
![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
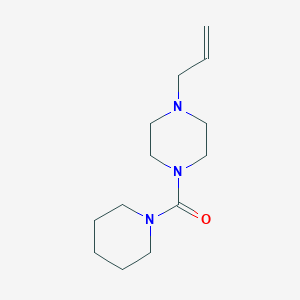
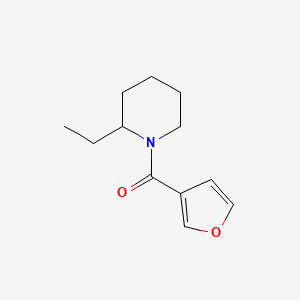
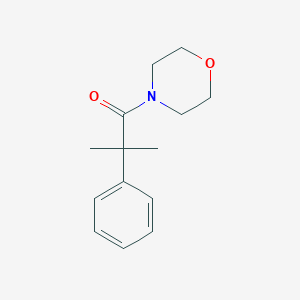


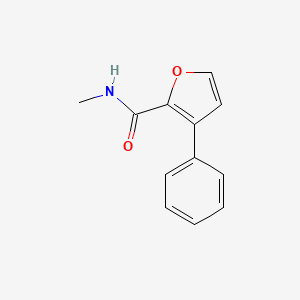

![N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
